

# Brensocatib Shows Promise in Slowing Lung Function Decline Across Diverse Patient Subgroups

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Brensocatib |           |
| Cat. No.:            | B605779     | Get Quote |

New analyses from the pivotal WILLOW and ASPEN clinical trials demonstrate that **brensocatib**, an investigational oral inhibitor of dipeptidyl peptidase 1 (DPP1), consistently slowed the rate of lung function decline in patients with non-cystic fibrosis bronchiectasis (NCFBE) compared to placebo. The beneficial effect on forced expiratory volume in one second (FEV1) was observed across various patient subgroups, suggesting a broad applicability for this novel anti-inflammatory agent.

**Brensocatib**'s mechanism of action targets the underlying neutrophilic inflammation that drives disease progression in bronchiectasis. By inhibiting DPP1, **brensocatib** prevents the activation of neutrophil serine proteases, which are responsible for tissue damage and inflammation in the airways. This targeted approach appears to translate into clinically meaningful benefits for a wide range of patients.

# **Efficacy Data from Clinical Trials**

Post-hoc analyses of the Phase II WILLOW trial and subgroup analyses from the Phase III ASPEN trial provide a detailed look at **brensocatib**'s effect on lung function in specific patient populations.

# **WILLOW Trial: Subgroup Analysis of FEV1 Decline**







The 24-week WILLOW trial provided key insights into the efficacy of **brensocatib** in subgroups defined by disease severity, exacerbation history, and inflammatory markers. A post-hoc analysis pooling the 10 mg and 25 mg **brensocatib** arms showed a consistent numerical reduction in FEV1 decline compared to placebo across all analyzed subgroups.



| Subgroup                                             | Treatment Arm | N     | Change in FEV1<br>from Baseline (mL) |
|------------------------------------------------------|---------------|-------|--------------------------------------|
| Bronchiectasis<br>Severity Index (BSI) ≤<br>4 (Mild) | Placebo       | 14    | -136.3                               |
| Brensocatib                                          | 32            | -37.4 |                                      |
| BSI 5-8 (Moderate)                                   | Placebo       | 30    | -31.4                                |
| Brensocatib                                          | 50            | 3.8   |                                      |
| BSI ≥ 9 (Severe)                                     | Placebo       | 30    | -25.3                                |
| Brensocatib                                          | 75            | -17.1 |                                      |
| 2 Prior Exacerbations                                | Placebo       | 53    | -71.1                                |
| Brensocatib                                          | 103           | -24.4 |                                      |
| ≥3 Prior Exacerbations                               | Placebo       | 21    | 8.4                                  |
| Brensocatib                                          | 54            | 2.1   |                                      |
| Blood Eosinophils<br><300 cells/μL                   | Placebo       | 56    | -60.9                                |
| Brensocatib                                          | 134           | -14.6 |                                      |
| Blood Eosinophils<br>≥300 cells/μL                   | Placebo       | 18    | -16.2                                |
| Brensocatib                                          | 23            | 2.5   |                                      |
| No Long-term<br>Macrolide Use                        | Placebo       | 55    | -62.3                                |
| Brensocatib                                          | 108           | -24.3 |                                      |
| Long-term Macrolide<br>Use                           | Placebo       | 19    | -31.5                                |
| Brensocatib                                          | 49            | -6.8  |                                      |



| P. aeruginosa<br>Negative | Placebo | 49    | -69.2 |
|---------------------------|---------|-------|-------|
| Brensocatib               | 105     | -22.5 |       |
| P. aeruginosa Positive    | Placebo | 25    | -28.4 |
| Brensocatib               | 52      | -11.9 |       |

## **ASPEN Trial: Consistent Reduction in FEV1 Decline**

The 52-week Phase III ASPEN trial confirmed the findings of the WILLOW trial in a larger patient population. While specific quantitative data for all subgroups are not yet fully published, analyses presented at the CHEST 2024 conference indicated that the 25 mg dose of **brensocatib** was associated with a reduced decline in post-bronchodilator FEV1 at 52 weeks compared to placebo across all prespecified subgroups.[1][2] These subgroups included patients categorized by age, gender, race, ethnicity, number of prior exacerbations, macrolide use, Pseudomonas aeruginosa colonization status, Bronchiectasis Severity Index score, and blood eosinophil count.[2]

In the overall ASPEN trial population, patients receiving placebo experienced an average decline of 62 mL in FEV1 over 52 weeks.[2] In contrast, patients treated with 25 mg of **brensocatib** showed a significantly smaller decline of 24 mL.[2]

# Experimental Protocols WILLOW Trial Methodology

The WILLOW trial was a Phase II, randomized, double-blind, placebo-controlled study conducted at 116 sites in 14 countries.[3] A total of 256 adults with NCFBE and at least two exacerbations in the previous year were randomized in a 1:1:1 ratio to receive **brensocatib** 10 mg, **brensocatib** 25 mg, or placebo once daily for 24 weeks.[3] The primary endpoint was the time to the first pulmonary exacerbation. Lung function, as measured by FEV1, was a secondary endpoint.

# **ASPEN Trial Methodology**



The ASPEN trial was a global Phase III, randomized, double-blind, placebo-controlled study involving 1,721 patients (1,680 adults and 41 adolescents) with NCFBE and a history of exacerbations in the previous year.[4] Adult participants were randomized 1:1:1 to receive once-daily **brensocatib** 10 mg, 25 mg, or placebo for 52 weeks.[4] The primary endpoint was the annualized rate of pulmonary exacerbations. The change in post-bronchodilator FEV1 from baseline to week 52 was a key secondary endpoint.[4]

# Visualizing the Mechanism and Trial Design

To better understand the underlying biology and the structure of the clinical trials, the following diagrams illustrate the proposed mechanism of action of **brensocatib** and the workflow of the clinical trials.



#### Patient Journey in Brensocatib Clinical Trials



Click to download full resolution via product page

Caption: Clinical trial workflow for **Brensocatib** studies.



#### Brensocatib's Mechanism of Action



Click to download full resolution via product page

Caption: Signaling pathway of **Brensocatib**'s inhibitory action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. investor.insmed.com [investor.insmed.com]
- 2. chest2024.amcpmeetings.org [chest2024.amcpmeetings.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Phase 3 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Brensocatib Shows Promise in Slowing Lung Function Decline Across Diverse Patient Subgroups]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605779#brensocatib-versus-placebo-in-reducing-lung-function-decline-in-specific-patient-subgroups]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com